molecular formula C9H9BrF2O B1406222 1-Bromo-3-(2,2-difluoropropoxy)-benzene CAS No. 1780786-26-6

1-Bromo-3-(2,2-difluoropropoxy)-benzene

Cat. No. B1406222
CAS RN: 1780786-26-6
M. Wt: 251.07 g/mol
InChI Key: PRCHSIGEZRZWEI-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-difluoropropoxy)-benzene is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzene family and has a molecular formula of C9H8BrF2O. It is commonly used as a building block in the synthesis of various organic compounds, and its unique properties make it an ideal candidate for use in scientific studies.

Scientific Research Applications

Chemical Synthesis and Organic Reactions

  • Synthesis of Arynes and Naphthalenes : 1-Bromo-3-(trifluoromethoxy)benzene, a compound structurally similar to 1-Bromo-3-(2,2-difluoropropoxy)-benzene, has been used to generate aryne intermediates. These intermediates can be trapped and used in reactions to produce naphthalenes and naphthols (Schlosser & Castagnetti, 2001).

Ligand Synthesis and Coordination Chemistry

  • Synthesis of Biaryl Compounds : Compounds similar to 1-Bromo-3-(2,2-difluoropropoxy)-benzene, such as 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes, have been applied in Diels–Alder reactions. These reactions facilitate the synthesis of biaryls with specific functional groups (Muzalevskiy et al., 2009).

Material Synthesis and Analysis

  • Fluorescence Properties : Research on compounds like 1-Bromo-4-(2,2-diphenylvinyl)benzene, which shares a similar structure with 1-Bromo-3-(2,2-difluoropropoxy)-benzene, has shown interesting fluorescence properties. These properties are significant in the development of materials with advanced optical properties (Zuo-qi, 2015).

Organometallic Chemistry and Catalysis

  • Organometallic Synthesis : A related compound, 1-Bromo-3,5-bis(trifluoromethyl)benzene, has been used as a starting material in organometallic synthesis. It serves as a precursor for various organometallic intermediates (Porwisiak & Schlosser, 1996).

Polymer Science

  • Polymer Synthesis : The polycondensation reaction of 1-bromo-3-chloropropane with benzene, a process related to the use of 1-Bromo-3-(2,2-difluoropropoxy)-benzene, has been explored for creating macromolecular compounds (Kolesnikov & Korshak, 1953).

properties

IUPAC Name

1-bromo-3-(2,2-difluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-9(11,12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCHSIGEZRZWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=CC=C1)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2,2-difluoropropoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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